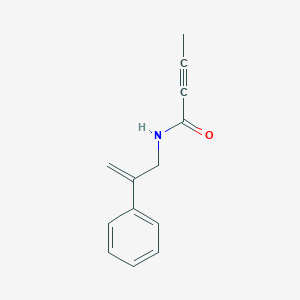
N-(2-Phenylprop-2-enyl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylprop-2-enyl)but-2-ynamide, also known as PBTA, is a chemical compound with potential applications in scientific research. PBTA is a derivative of but-2-ynamide and is synthesized through a multi-step process.
科学的研究の応用
N-(2-Phenylprop-2-enyl)but-2-ynamide has potential applications in scientific research, particularly in the field of medicinal chemistry. N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have antitumor and antiviral activity, making it a promising candidate for the development of new cancer and antiviral drugs. N-(2-Phenylprop-2-enyl)but-2-ynamide has also been investigated for its potential as a tool for studying protein-protein interactions.
作用機序
The mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Phenylprop-2-enyl)but-2-ynamide inhibits the growth of cancer cells and viruses, suggesting that it has potential as an anti-tumor and antiviral agent. N-(2-Phenylprop-2-enyl)but-2-ynamide has also been shown to affect the activity of certain enzymes involved in DNA replication and transcription, which may contribute to its antitumor and antiviral activity.
実験室実験の利点と制限
One advantage of N-(2-Phenylprop-2-enyl)but-2-ynamide is that it has shown promising results in vitro, indicating that it may have potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, its mechanism of action is not well understood, which makes it difficult to determine its efficacy in vivo.
将来の方向性
There are several future directions for N-(2-Phenylprop-2-enyl)but-2-ynamide research. One area of interest is the development of N-(2-Phenylprop-2-enyl)but-2-ynamide derivatives with improved antitumor and antiviral activity. Another area of interest is the investigation of N-(2-Phenylprop-2-enyl)but-2-ynamide as a tool for studying protein-protein interactions. Additionally, further research is needed to better understand the mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide and to determine its efficacy in vivo.
In conclusion, N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex compound with potential applications in scientific research. Its synthesis method is complex and requires specialized equipment and expertise. N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have antitumor and antiviral activity, and it has potential as a tool for studying protein-protein interactions. However, further research is needed to better understand its mechanism of action and to determine its efficacy in vivo.
合成法
N-(2-Phenylprop-2-enyl)but-2-ynamide is synthesized through a multi-step process that involves the reaction of but-2-ynamide with phenylacetylene in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide and acidified to yield N-(2-Phenylprop-2-enyl)but-2-ynamide. The synthesis of N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
N-(2-phenylprop-2-enyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-7-13(15)14-10-11(2)12-8-5-4-6-9-12/h4-6,8-9H,2,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYIEPMTKKJZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)
![2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3007461.png)
![N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007462.png)
![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)

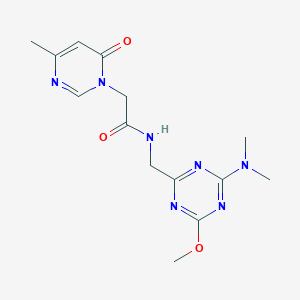
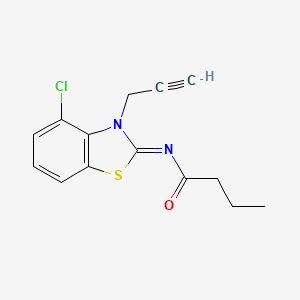
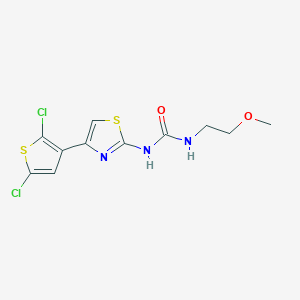
![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)
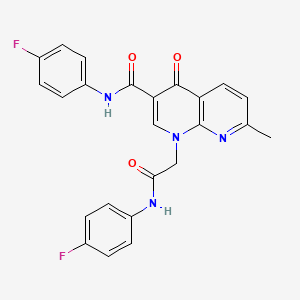
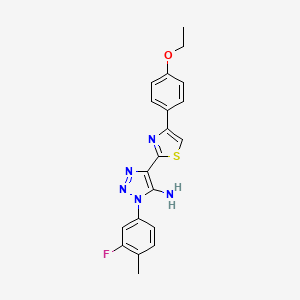
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)